Androst-5-ene-3beta,17beta,19-triol is a steroid hormone that plays a significant role in the biosynthesis of androgens and estrogens. It is an endogenous compound that serves as an intermediate in the metabolic pathways involving dehydroepiandrosterone. This compound has garnered interest due to its weak androgenic and estrogenic properties, which are relevant in various physiological processes.
Androst-5-ene-3beta,17beta,19-triol is primarily derived from cholesterol through a series of enzymatic transformations. The initial step involves the conversion of cholesterol to pregnenolone, followed by the synthesis of dehydroepiandrosterone, which subsequently leads to the formation of androst-5-ene-3beta,17beta,19-triol through multiple enzymatic reactions.
This compound belongs to the class of steroids and is categorized as both an androgen and estrogen due to its ability to bind to estrogen receptors. Its structural classification places it among the C19 steroids, which are characterized by a 19-carbon skeleton.
The synthesis of androst-5-ene-3beta,17beta,19-triol can occur through various pathways involving steroidogenic enzymes. Key methods include:
The process typically involves controlled conditions such as temperature and pH to optimize enzyme activity. Advanced techniques like chromatography may be used for purification following enzymatic reactions.
The molecular structure of androst-5-ene-3beta,17beta,19-triol consists of a steroid backbone with three hydroxyl groups located at positions 3β, 17β, and 19. This configuration is critical for its biological activity.
CC(=C)CC1=CC(=C2C(=C1)C(=O)CC2(C)C)C(C)(C)O
.Androst-5-ene-3beta,17beta,19-triol undergoes several key reactions in biological systems:
The metabolic pathway includes transformations mediated by enzymes such as aldo-keto reductases and hydroxysteroid dehydrogenases. These reactions are crucial for regulating hormone levels in the body.
The mechanism of action for androst-5-ene-3beta,17beta,19-triol primarily involves its interaction with estrogen receptor beta. Upon binding:
Studies have demonstrated that activation of estrogen receptor beta can inhibit stress responses in animal models, suggesting a protective role against stress-induced hormonal fluctuations.
Androst-5-ene-3beta,17beta,19-triol is a white crystalline solid at room temperature with moderate solubility in organic solvents and limited solubility in water.
Key chemical properties include:
Androst-5-ene-3beta,17beta,19-triol has several notable applications:
Androst-5-ene-3β,17β,19-triol (CAS 3404-23-7) is a C19 steroid derivative with a hydroxylation pattern at positions C3, C17, and C19. Its molecular formula is C₁₉H₃₀O₃, with a molar mass of 306.44 g/mol [2] [8]. The compound features a Δ⁵-ene unsaturation between C5-C6, characteristic of adrenal steroids like dehydroepiandrosterone (DHEA). The stereochemistry is defined by β-oriented hydroxyl groups at C3 and C17, while the C19 hydroxymethyl group (originating from the angular C10 methyl group) adopts an exocyclic configuration [2] [8]. X-ray crystallography confirms that the A-ring adopts a half-chair conformation, while hydroxyl groups form intramolecular hydrogen bonds influencing reactivity [8].
Table 1: Atomic Coordinates and Stereochemical Descriptors
Position | Substituent | Stereochemistry | Bond Angle (°) |
---|---|---|---|
C3 | OH | β (equatorial) | 109.5 |
C17 | OH | β (axial) | 108.7 |
C19 | CH₂OH | Exocyclic | 110.2 |
C5-C6 | Double bond | Δ⁵ | 120.8 |
The compound exhibits a density of 1.19 g/cm³ and a high boiling point of 480.3°C at 760 mmHg, attributable to extensive hydrogen bonding [2] [8]. Its calculated partition coefficient (LogP) is 2.64, indicating moderate lipophilicity, while the polar surface area (60.69 Ų) reflects significant hydrophilicity from its three hydroxyl groups [8]. Stability studies reveal sensitivity to acidic conditions (epimerization at C3/C17) and oxidation at C19. Crystalline forms are stable at room temperature, but solutions degrade under UV light due to radical reactions at the Δ⁵ bond [2] [8].
The C19-hydroxylation distinguishes this triol from immunomodulatory isomers like androst-5-ene-3β,7β,17β-triol (β-AET, CAS 2697-85-0). Key differentiators include:
Table 2: Structural and Functional Comparison of Androstene Triols
Parameter | Androst-5-ene-3β,17β,19-triol | Androst-5-ene-3β,7β,17β-triol (β-AET) |
---|---|---|
CAS Number | 3404-23-7 | 2697-85-0 |
Hydroxyl Positions | 3β, 17β, 19 | 3β, 7β, 17β |
Molecular Weight | 306.44 g/mol | 306.44 g/mol |
LogP | 2.64 | 2.40 |
Key Biological Role | Not characterized | Immune modulation, anti-inflammatory |
Plasma Levels | Not detected | 2–249 pg/mL |
Total synthesis starts from DHEA or androstenediol via microbial biotransformation or chemical hydroxylation:
Table 3: Synthetic Routes to Androst-5-ene-3β,17β,19-triol
Method | Starting Material | Key Step | Yield | Limitations |
---|---|---|---|---|
Microbial hydroxylation | DHEA | R. arrhizus fermentation | 78% | Epimerization at C3/C17 |
Organometallic addition | Androstenediol | C19 lithiation/O₂ quenching | 42% | Low regioselectivity |
Semisynthesis | 19-Nor-DHEA | Wittig reaction/Reduction | 35% | Multi-step, costly reagents |
Appendix: Standardized Compound Nomenclature
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: